(2-Morpholino-5-nitrophenyl)methanol
Overview
Description
(2-Morpholino-5-nitrophenyl)methanol is a chemical compound with the molecular formula C11H14N2O4 and a molecular weight of 238.24 g/mol . It is characterized by the presence of a morpholine ring, a nitro group, and a methanol group attached to a phenyl ring. This compound is primarily used in research settings, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Morpholino-5-nitrophenyl)methanol typically involves the reaction of 2-nitrobenzaldehyde with morpholine under specific conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of a reducing agent like sodium borohydride.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure higher yields and purity, as well as implementing safety measures to handle the reagents and products.
Chemical Reactions Analysis
Types of Reactions
(2-Morpholino-5-nitrophenyl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium dithionite.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, where the nitro group acts as a directing group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst (Pd/C) or sodium dithionite (Na2S2O4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride).
Major Products Formed
Oxidation: Formation of 2-morpholino-5-nitrobenzaldehyde or 2-morpholino-5-nitrobenzoic acid.
Reduction: Formation of 2-morpholino-5-aminophenylmethanol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
(2-Morpholino-5-nitrophenyl)methanol is utilized in various scientific research applications, including:
Biology: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It finds use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Morpholino-5-nitrophenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can interact with active sites of enzymes, potentially inhibiting their activity. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- (2-Morpholino-4-nitrophenyl)methanol
- (2-Morpholino-3-nitrophenyl)methanol
- (2-Morpholino-6-nitrophenyl)methanol
Uniqueness
(2-Morpholino-5-nitrophenyl)methanol is unique due to the specific positioning of the nitro and morpholine groups on the phenyl ring, which influences its chemical reactivity and biological activity. This positional arrangement can result in different interaction patterns with molecular targets compared to its isomers .
Properties
IUPAC Name |
(2-morpholin-4-yl-5-nitrophenyl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c14-8-9-7-10(13(15)16)1-2-11(9)12-3-5-17-6-4-12/h1-2,7,14H,3-6,8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDWRAXFULYTOCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Synthesis routes and methods II
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